molecular formula C8H12O3 B2838387 (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 66236-36-0

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2838387
CAS No.: 66236-36-0
M. Wt: 156.181
InChI Key: DBIPVNZNXKVLTL-RITPCOANSA-N
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Description

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a carboxylic acid group at position 1, an acetyl group (COCH₃) at position 3, and two methyl substituents at position 2 of the cyclopropane ring.

Properties

IUPAC Name

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4(9)5-6(7(10)11)8(5,2)3/h5-6H,1-3H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIPVNZNXKVLTL-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1[C@H](C1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its chiral nature allows for investigations into stereoselective processes.

Medicine

In medicine, derivatives of this compound may exhibit biological activity, making it a potential lead compound for drug development. Its unique structure can be exploited to design molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the acetyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related cyclopropane derivatives:

Compound Name Substituent(s) Configuration Molecular Formula Molecular Weight (g/mol) Primary Application References
(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid Acetyl (COCH₃) at C3 (1R,3R) C₉H₁₄O₃* ~170.21 Synthetic intermediate (inferred)
cis-DCCA (cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 2,2-dichlorovinyl at C3 cis C₈H₁₀Cl₂O₂ 209.07 Metabolite of permethrin, cypermethrin
Br₂CA (cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 2,2-dibromovinyl at C3 cis C₈H₁₀Br₂O₂ 298.88 Biomarker for deltamethrin exposure
(1R,3R)-3-((E/Z)-Buta-1,3-dienyl)-2,2-dimethylcyclopropane-1-carboxylic acid Butadienyl at C3 (1R,3R) C₁₀H₁₄O₂ 174.22 Intermediate in pyrethroid synthesis
Deltamethric acid chloride 2,2-dibromovinyl anhydride (1R,3R) C₈H₉Br₂ClO 317.42 Precursor to deltamethrin insecticide

*Molecular formula inferred based on structural analysis.

Key Observations:

Substituent Effects :

  • The acetyl group in the target compound introduces a polar ketone moiety, contrasting with halogenated vinyl groups (e.g., Cl₂ in DCCA, Br₂ in Br₂CA) that enhance electronegativity and metabolic stability. Acetylated derivatives may exhibit greater solubility in organic solvents compared to halogenated analogs, which are more lipophilic .
  • Butadienyl substituents (as in ) enable conjugation reactions critical for insecticidal activity, whereas acetyl groups may serve as sites for hydrolysis or further derivatization .

Stereochemical Influence :

  • The (1R,3R) configuration is shared with synthetic intermediates like the butadienyl derivative () and deltamethrin precursors (). This stereochemistry likely governs enzymatic interactions in metabolic or synthetic pathways .
  • In contrast, cis-DCCA and trans-DCCA () demonstrate how stereochemistry affects biomarker specificity; trans-DCCA is a metabolite of permethrin, while cis-DCCA arises from cypermethrin .

Physicochemical and Toxicological Profiles

  • Solubility and Reactivity :
    Acetylated cyclopropanes are expected to exhibit moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, halogenated derivatives like DCCA and Br₂CA are more hydrophobic, facilitating accumulation in lipid-rich tissues .
  • Toxicokinetics: DCCA and Br₂CA are associated with endocrine-disrupting effects in humans (), whereas the acetyl group may alter toxicity profiles by reducing halogen-mediated bioaccumulation. No direct toxicity data exist for the target compound.

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